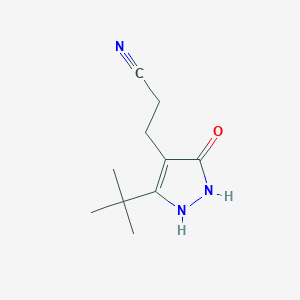![molecular formula C14H11ClN4O5 B1447998 Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate CAS No. 1858255-81-8](/img/structure/B1447998.png)
Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds derived from nicotinic acid, such as 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides, have shown promise in antimicrobial research. These compounds, prepared from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, demonstrated in vitro antimicrobial efficacy against various bacteria and fungi, suggesting potential for the development of new antimicrobial agents (Patel & Shaikh, 2010).
Synthesis of Novel Anti-Infective Agents
The synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the creation of novel anti-infective agents, highlights the role of such compounds in drug development. Emphasis on economical and safe synthesis processes underscores the potential of these compounds in the pharmaceutical industry (Mulder et al., 2013).
Anticonvulsant and Neurotoxic Properties
Research into substituted N-phenyl derivatives of the phthalimide pharmacophore, which includes the synthesis of compounds like methyl nicotinate, has provided insights into anticonvulsant and neurotoxic properties. This research is crucial for developing new treatments for neurological disorders (Vamecq et al., 2000).
Crystallographic Analysis
Crystallographic studies of compounds like ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate have revealed details about their molecular structures, bonding, and electronic configurations. Such studies are vital for understanding the fundamental properties of these compounds and their potential applications (Cobo et al., 2008).
Antinociceptive Activity
Methyl nicotinate, a methyl ester of nicotinic acid, has been shown to exhibit antinociceptive activity, suggesting potential therapeutic uses in pain management (Erharuyi et al., 2015).
Hydrogen Bonding in Anticonvulsants
The study of hydrogen bonding in anticonvulsant enaminones, including compounds related to methyl nicotinate, helps in understanding their molecular interactions and potential therapeutic applications (Kubicki et al., 2000).
Propiedades
IUPAC Name |
methyl 6-[(4-chloro-3-nitrophenyl)carbamoylamino]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O5/c1-24-13(20)8-2-5-12(16-7-8)18-14(21)17-9-3-4-10(15)11(6-9)19(22)23/h2-7H,1H3,(H2,16,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNJPOUSJWWGEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1447924.png)


![[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride](/img/structure/B1447929.png)
![2-Ethyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1447930.png)

![Spiro[oxirane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]](/img/structure/B1447932.png)


